molecular formula C15H14O3 B13413720 2-[2-(Phenoxymethyl)phenyl]acetic acid

2-[2-(Phenoxymethyl)phenyl]acetic acid

Cat. No.: B13413720
M. Wt: 242.27 g/mol
InChI Key: FDOAKSDBUPAQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Phenoxymethyl)phenyl]acetic acid (CAS: 750599-00-9) is a phenylacetic acid derivative characterized by a benzimidazole core substituted with a phenoxymethyl group. Its molecular formula is C₁₆H₁₄N₂O₃, with a molecular weight of 282.29 g/mol . The compound serves as a versatile scaffold in medicinal chemistry, enabling functionalization for drug development.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-[2-(phenoxymethyl)phenyl]acetic acid

InChI

InChI=1S/C15H14O3/c16-15(17)10-12-6-4-5-7-13(12)11-18-14-8-2-1-3-9-14/h1-9H,10-11H2,(H,16,17)

InChI Key

FDOAKSDBUPAQTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2CC(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Benzyloxyphenylacetic acid typically involves the reaction of phenylacetic acid with benzyl alcohol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification reaction . The reaction conditions usually involve heating the reactants under reflux to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles of esterification and purification to obtain high-purity 2-Benzyloxyphenylacetic acid .

Scientific Research Applications

2-Benzyloxyphenylacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Key Properties/Applications References
2-[2-(Phenoxymethyl)phenyl]acetic acid C₁₆H₁₄N₂O₃ Benzimidazole, Phenoxymethyl Drug scaffold, hydrogen bonding
2-[(3,4,5-Triphenyl)phenyl]acetic acid C₂₆H₂₀O₂ Triphenyl backbone Antitumor potential, poor solubility
2-(4-Iodophenyl)acetic acid C₈H₇IO₂ Iodine substituent Radiolabeling, imaging applications
Diphenylhydantoic acid C₁₅H₁₄N₂O₃ Carbamoyl amino group Anticonvulsant metabolite
2-{[2-(2-Oxoazacycloalkyl)acetamido]phenoxy}acetic acids Varies Azacycloalkyl, amide AP-M enzyme inhibitors

Physicochemical Properties

Compound LogP (Lipophilicity) Solubility (mg/mL) Melting Point (°C)
This compound ~2.5 (moderate) ~0.1 (DMSO) Not reported
2-[(3,4,5-Triphenyl)phenyl]acetic acid ~5.8 (high) <0.01 (aqueous) 180–182
2-(4-Iodophenyl)acetic acid ~2.1 ~0.5 (aqueous) 150–152

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.